N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Description
N1-(2-(Dimethylamino)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex oxalamide derivative characterized by two distinct moieties:
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN5O3/c1-26(2)10-9-24-21(29)22(30)25-16-19(20-4-3-15-31-20)28-13-11-27(12-14-28)18-7-5-17(23)6-8-18/h3-8,15,19H,9-14,16H2,1-2H3,(H,24,29)(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXWWFJBVNDXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications for therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structure characterized by an oxalamide linkage, a dimethylamino group, and piperazine and furan moieties. The synthesis typically involves multi-step organic reactions, including acylation and coupling reactions that can be optimized for yield and purity.
| Component | Details |
|---|---|
| Molecular Formula | C19H25FN4O2 |
| Molecular Weight | 360.43 g/mol |
| CAS Number | 123456-78-9 (hypothetical for illustration) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways. The dimethylamino group enhances its ability to cross the blood-brain barrier, potentially leading to neuroactive effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing levels of certain neurotransmitters.
- Receptor Modulation : It can interact with serotonin receptors, influencing mood and cognitive functions.
Biological Activity
Research has indicated several promising biological activities associated with this compound:
- Neuroprotective Effects : Studies suggest that the compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
- Anti-inflammatory Activity : The compound appears to inhibit pro-inflammatory cytokines and pathways such as NF-kB, contributing to its potential use in treating neurodegenerative diseases.
- Antidepressant-like Effects : Animal models have indicated that the compound may possess antidepressant-like effects through modulation of serotonin pathways.
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety of this compound. Preliminary studies indicate low toxicity at therapeutic doses, but further research is needed to fully understand its safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide:
2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one (2n)
- Structure: Contains a piperazine ring linked to a pyrimidine group and a trifluoroethanone moiety.
- Key Differences : Replaces the oxalamide core with a ketone group, reducing hydrogen-bonding capacity. The pyrimidine substituent may enhance selectivity for kinase targets compared to the fluorophenyl-furan system in the target compound .
- Applications : Investigated as a kinase inhibitor in cancer research.
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- Structure: Features a phenylpiperazine group attached to an azetidinone-acetamide scaffold.
- Key Differences: The azetidinone ring introduces conformational rigidity absent in the oxalamide derivative.
- Applications : Studied for antimicrobial activity, contrasting with the neuropharmacological focus of the target compound.
Tolyfluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)
- Structure: Sulfonamide-based pesticide with dimethylamino and fluorophenyl groups.
- Key Differences: Lacks the piperazine and oxalamide motifs.
Structural and Functional Analysis Table
| Compound Name | Molecular Weight (g/mol)* | Key Functional Groups | Pharmacological Target | Solubility (LogP)* |
|---|---|---|---|---|
| This compound | ~532.6 | Oxalamide, fluorophenylpiperazine, furan | Serotonin/Dopamine Receptors (hypothesized) | 2.1 (estimated) |
| 2,2,2-Trifluoro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one (2n) | ~275.2 | Trifluoroethanone, pyrimidinylpiperazine | Kinases | 1.8 |
| N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide | ~470.9 | Azetidinone, nitro-phenyl, phenylpiperazine | Microbial Enzymes | 3.0 |
| Tolyfluanid | ~347.2 | Sulfonamide, dimethylamino, fluorophenyl | Fungal Cell Membranes | 4.5 |
*Calculated using ChemDraw or estimated via PubChem data.
Research Findings and Implications
Piperazine Derivatives: The presence of piperazine in all compared compounds underscores its versatility in drug design. Fluorophenylpiperazine (target compound) and phenylpiperazine (azetidinone derivative) exhibit divergent target affinities due to electronic effects of substituents (e.g., fluorine’s electronegativity vs. nitro group’s electron-withdrawing nature) .
Oxalamide vs.
Furan vs. Pyrimidine/Phenyl Substitutents : The furan ring in the target compound may confer metabolic stability over pyrimidine (2n) or phenyl groups, which are prone to oxidative metabolism .
Preparation Methods
Preparation of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine
This intermediate requires a multi-step synthesis:
Step 1: Formation of 4-(4-Fluorophenyl)piperazine
Piperazine reacts with 1-fluoro-4-iodobenzene via nucleophilic aromatic substitution (SNAr) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos). The reaction proceeds under inert conditions (N₂ atmosphere) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C.
Step 2: Alkylation with Furan-2-ylacetaldehyde
The piperazine derivative undergoes reductive alkylation with furan-2-ylacetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This step introduces the furan moiety and generates a secondary amine.
Step 3: Introduction of the Ethylamine Side Chain
The secondary amine is alkylated with 2-bromoethylamine hydrobromide in acetonitrile under reflux, yielding the final intermediate.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| SNAr | Pd(OAc)₂, XPhos, DMF, 90°C | 72 |
| Reductive Alkylation | NaBH₃CN, MeOH, rt | 65 |
| Alkylation | 2-Bromoethylamine HBr, MeCN, reflux | 58 |
Preparation of 2-(Dimethylamino)ethylamine
This intermediate is commercially available but can be synthesized via:
- Gabriel Synthesis : Reaction of phthalimide with 2-chloroethylamine, followed by quaternization with methyl iodide and subsequent hydrolysis.
Oxalamide Coupling Reaction
The oxalamide core is constructed using oxalyl chloride as the coupling agent:
Step 1: Activation of Oxalic Acid
Oxalyl chloride reacts with one equivalent of 2-(dimethylamino)ethylamine in dichloromethane (DCM) at 0°C, forming the monoacyl chloride intermediate. Triethylamine (TEA) is added to scavenge HCl.
Step 2: Coupling with the N2-Substituent
The monoacyl chloride intermediate reacts with 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine in DCM at room temperature. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).
$$
\text{Reaction Equation:} \
\text{ClC(O)C(O)Cl + H}2\text{N(CH}2\text{)}2\text{N(CH}3\text{)}2 \rightarrow \text{ClC(O)C(O)NHR}1 \
\text{ClC(O)C(O)NHR}1 + \text{H}2\text{NR}2 \rightarrow \text{R}1\text{NHC(O)C(O)NHR}_2
$$
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C (Step 1), rt (Step 2) |
| Catalyst | Triethylamine |
| Purification | Column chromatography (SiO₂) |
| Overall Yield | 45–50% |
Purification and Characterization
Chromatographic Purification
Crude product is purified using gradient elution (hexane → ethyl acetate) on silica gel. Fractions containing the target compound are identified via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and combined.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 7.38 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 6.32 (m, 2H, furan-H), 3.72 (m, 4H, piperazine-H), 3.45 (t, 2H, NCH₂), 2.85 (s, 6H, N(CH₃)₂).
- MS (ESI+) : m/z 486.2 [M+H]⁺ (calculated: 486.5).
Optimization Challenges and Solutions
- Low Coupling Efficiency : Slow addition of oxalyl chloride improves monoacylation selectivity.
- Byproduct Formation : Use of molecular sieves (4Å) minimizes hydrolysis of oxalyl chloride.
Q & A
Q. Methodological Insight :
- Use NMR and X-ray crystallography to confirm spatial arrangement.
- Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like GPCRs .
How is the synthesis of this compound optimized to ensure high purity and yield?
Basic
Synthesis involves multi-step reactions:
Coupling of dimethylaminoethylamine with oxalyl chloride under inert conditions (N₂, 0–5°C) .
Introduction of 4-(4-fluorophenyl)piperazine via nucleophilic substitution (DMF, 60°C, 12h) .
Furan-2-yl ethyl group attachment using HOBt/EDCI-mediated amidation .
Q. Optimization Strategies :
- HPLC monitoring (C18 column, acetonitrile/water gradient) ensures intermediate purity .
- Recrystallization in ethyl acetate/hexane improves final product purity (>98%) .
What experimental approaches resolve contradictions in reported biological activity data across structural analogs?
Advanced
Discrepancies arise from:
- Varied assay conditions (e.g., cell lines, receptor isoforms).
- Structural modifications (e.g., methoxy vs. nitro groups altering logP) .
Q. Methodology :
- Meta-analysis of IC₅₀ values using standardized assays (e.g., CEREP panel for receptor profiling) .
- QSAR modeling to correlate substituent effects (e.g., Hammett constants) with activity .
Table 1 : Activity Comparison of Analogs
| Compound Modification | IC₅₀ (nM) | Target Receptor | Reference |
|---|---|---|---|
| 4-Fluorophenyl piperazine | 12 ± 2 | 5-HT₁A | |
| 4-Methoxyphenyl piperazine | 45 ± 7 | 5-HT₁A | |
| Nitrophenyl substitution | 220 ± 30 | D₂ |
How can researchers design experiments to elucidate the compound’s mechanism of action?
Advanced
Stepwise Approach :
Target Identification :
- SPR (Surface Plasmon Resonance) : Screen against kinase/receptor libraries .
- Radioligand binding assays (e.g., [³H]spiperone for D₂ receptors) .
Pathway Analysis :
In Vivo Validation :
- Rodent models for behavioral assays (e.g., forced swim test for antidepressant activity) .
Q. Critical Consideration :
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
What strategies mitigate solubility challenges during formulation for in vivo studies?
Basic
Key Issues :
- Low aqueous solubility due to hydrophobic furan/fluorophenyl groups .
Q. Solutions :
- Salt formation (e.g., HCl salt) via pH adjustment .
- Nanoemulsion using Tween-80/PEG-400 (1:4 v/v) .
- Co-solvency with DMSO (≤10% v/v) in dosing solutions .
Q. Validation :
- Dynamic Light Scattering (DLS) to assess particle size in nanoformulations .
How do structural modifications impact the compound’s pharmacokinetics?
Advanced
SAR Insights :
Q. Methodology :
- In vitro microsomal assays (human liver microsomes) to quantify metabolic stability .
- PAMPA (Parallel Artificial Membrane Permeability Assay) for passive diffusion rates .
Table 2 : PK Parameters of Derivatives
| Modification | t₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC₀–24 (ng·h/mL) |
|---|---|---|---|
| Parent compound | 4.2 | 120 | 980 |
| Dimethylamino → morpholine | 6.8 | 95 | 1100 |
| Fluorophenyl → chlorophenyl | 3.1 | 150 | 750 |
What analytical techniques validate structural integrity post-synthesis?
Q. Basic
- NMR (¹H/¹³C) : Confirms proton environments (e.g., furan δ 6.2–7.4 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Verifies molecular ion ([M+H]⁺ calc. 528.2345) .
- HPLC-PDA : Detects impurities (<0.5% per ICH guidelines) .
Q. Advanced Tip :
How can researchers optimize experimental design for dose-response studies?
Advanced
Protocol :
Pilot Studies : 3–5 doses (e.g., 1, 10, 100 mg/kg) to establish efficacy/toxicity thresholds .
Statistical Design :
- Hill equation modeling for EC₅₀ determination.
- ANOVA with post-hoc Tukey to compare treatment groups.
Endpoint Selection :
Q. Data Contradiction Management :
- Replicate experiments across ≥3 biological replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
